![molecular formula C15H25N3O B2951947 Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine CAS No. 1271010-62-8](/img/structure/B2951947.png)
Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine
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Description
Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine is a chemical compound with the CAS Number: 1271010-62-8 . Its IUPAC name is N-ethyl-2-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-amine . It has a molecular weight of 263.38 .
Molecular Structure Analysis
The molecular structure of Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine was analyzed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set . The HOMO–LUMO energy gap was calculated at 5.19 eV . This suggests that the synthesized structure has low reactivity and a tendency to be stable .Physical And Chemical Properties Analysis
Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine has a molecular weight of 263.38 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the retrieved documents.Scientific Research Applications
Pharmacology
Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine has been explored for its pharmacological potentials due to the piperazine moiety’s ability to bind with various enzymes and receptors. This compound is part of a class that includes drugs with a wide range of therapeutic effects, such as antifungal, antidepressant, antihypertensive, and antiepileptic .
Neuroscience
In neuroscience, compounds with the piperazine structure are being studied for their neuroprotective and anti-neuroinflammatory properties. They show promise in the treatment of neurodegenerative diseases and could potentially be developed as agents to protect neuronal function .
Biochemistry
Biochemically, Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine serves as a precursor for the synthesis of other organic compounds. Its derivatives are used to study enzyme inhibition, receptor binding affinity, and as a tool for understanding biochemical pathways .
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives are being synthesized and evaluated for their binding affinities to various receptors, which is crucial for the development of new therapeutic drugs. It’s particularly significant in the design of compounds with high selectivity and potency for target receptors .
Organic Synthesis
Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine is also valuable in organic synthesis. It’s used as a building block for creating complex molecules, including those with potential pharmacological activities. Its versatility in chemical reactions makes it a useful compound for constructing diverse molecular architectures .
Drug Development
In drug development, the piperazine ring found in Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine is a common feature in many pharmaceuticals. It’s being investigated for its role in the development of new drugs, especially for its pharmacokinetic properties that can enhance drug efficacy and safety .
properties
IUPAC Name |
N-ethyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-3-16-7-8-17-9-11-18(12-10-17)14-5-4-6-15(13-14)19-2/h4-6,13,16H,3,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIYYSRPTQRIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CCN(CC1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine |
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